
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid, or 5-FPEPCA, is an organic compound that has been gaining attention in recent years due to its wide range of scientific applications. This compound is a derivative of pyrrole and can be synthesized in a number of ways. 5-FPEPCA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-FPEPCA has been studied for its potential applications in scientific research. It has been used as an inhibitor of monoamine oxidase (MAO) in studies of the role of MAO in the pathogenesis of neurodegenerative diseases. It has also been used as a substrate for the synthesis of a variety of other compounds, including 5-hydroxy-2-furyl-2-phenylacetic acid, 5-hydroxy-2-furyl-2-phenylethyl amide, and 5-hydroxy-2-furyl-2-phenylpropionic acid. In addition, 5-FPEPCA has been used as a starting material for the synthesis of a variety of other compounds, including 5-hydroxy-2-furyl-2-phenylacetic acid, 5-hydroxy-2-furyl-2-phenylethyl amide, and 5-hydroxy-2-furyl-2-phenylpropionic acid.
Mécanisme D'action
The exact mechanism of action of 5-FPEPCA is not yet fully understood. However, it is believed to act as an inhibitor of MAO. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 5-FPEPCA may be able to increase the levels of these neurotransmitters in the brain, which could potentially lead to a variety of therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPEPCA are not yet fully understood. However, it has been shown to have a variety of effects on neurotransmitter levels and other biochemical processes. For example, it has been shown to increase the levels of serotonin and dopamine in the brain, as well as reduce the levels of glutamate. In addition, 5-FPEPCA has been shown to inhibit the activity of MAO, which could potentially lead to a variety of therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-FPEPCA for laboratory experiments include its availability and its relatively low cost. In addition, it is relatively easy to synthesize and can be used in a variety of different experiments. However, there are some limitations to using 5-FPEPCA, such as its potential toxicity and the fact that its exact mechanism of action is not yet fully understood.
Orientations Futures
There are a number of potential future directions for 5-FPEPCA research. One possible direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Another possible direction is to investigate its potential as an inhibitor of MAO in other biochemical pathways. Additionally, further research could be conducted to explore its potential as a substrate for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(12-5-2-1-3-6-12)11-18-13(16-7-4-10-22-16)8-9-14(18)17(20)21/h1-10H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWQSBZAPEEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=CC=C2C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

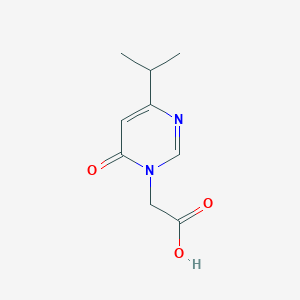
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
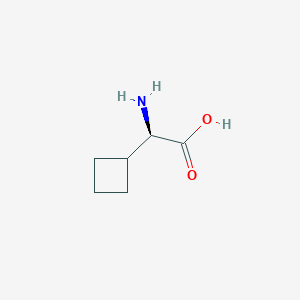
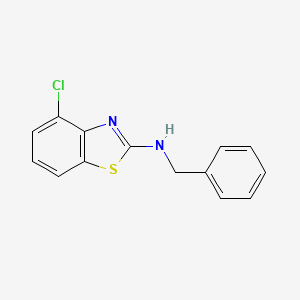
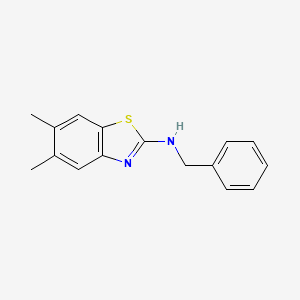
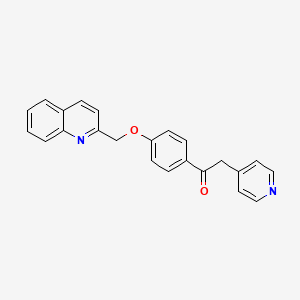
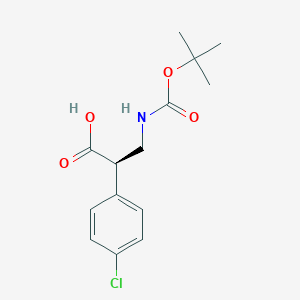
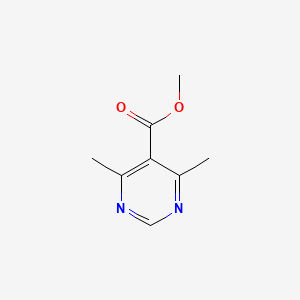

![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)